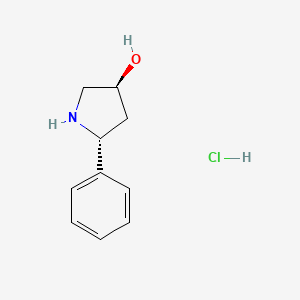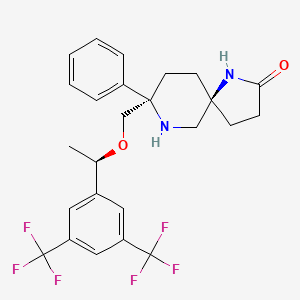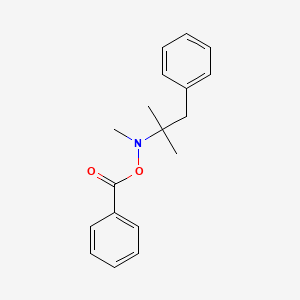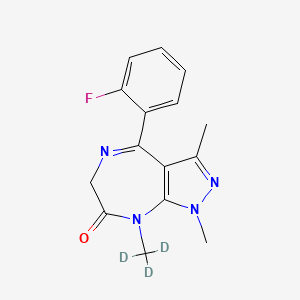![molecular formula C28H30N2O2 B15295375 (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a diphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the pyrrolidine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Diphenylacetamide Moiety: The final step involves the acylation of the intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用機序
The mechanism of action of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- (3S)-1-[2-(3-Hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
- (3S)-1-[2-(3-Methoxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
- (3S)-1-[2-(3-Fluorophenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
Uniqueness
The presence of the ethenyl group in (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide distinguishes it from other similar compounds. This group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization. Additionally, the combination of the hydroxyphenyl and diphenylacetamide moieties imparts unique physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C28H30N2O2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-[(3S)-1-[2-(3-ethenyl-4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H30N2O2/c1-2-22-19-21(13-14-26(22)31)15-17-30-18-16-25(20-30)28(27(29)32,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h2-14,19,25,31H,1,15-18,20H2,(H2,29,32)/t25-/m1/s1 |
InChIキー |
LWAJEKFSUZCXGN-RUZDIDTESA-N |
異性体SMILES |
C=CC1=C(C=CC(=C1)CCN2CC[C@H](C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O |
正規SMILES |
C=CC1=C(C=CC(=C1)CCN2CCC(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)



![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)


